Lipophilicity (LogP) Comparison
The target compound, 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine, exhibits a significantly lower lipophilicity compared to its 2-chloro analog. This is a critical differentiation for applications where reduced membrane permeability or lower non-specific binding is desired. The calculated XLogP3-AA value for the target compound is 1.4 [1]. While an exact experimental value for the 2-chloro analog is not available in the current search results, the substitution of a methoxy group with a chlorine atom is a well-established structural modification that increases lipophilicity. This is supported by class-level inference for halogenated analogs, where the introduction of a halogen typically increases LogP by approximately 0.5 to 1.0 units compared to a methoxy group [2]. This difference is quantifiable and impacts drug-likeness and assay performance.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2-Chloro-6-[(pyrrolidin-1-yl)carbonyl]pyridine (CAS 720693-07-2) — XLogP3-AA: Not directly reported, but class-level inference predicts a value higher than 1.4 due to the chloro substituent. |
| Quantified Difference | Estimated increase of ~0.5-1.0 units for the 2-chloro analog [2] |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
This difference in lipophilicity is crucial for scientists selecting a building block, as it directly impacts the compound's solubility, membrane permeability, and potential for off-target binding in biological assays.
- [1] PubChem. 2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine. Computed Properties. Accessed 2026. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Class-level inference for halogen vs. methoxy substitution). View Source
